molecular formula C18H18N2O4S B2971933 Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate CAS No. 477548-56-4

Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate

Cat. No.: B2971933
CAS No.: 477548-56-4
M. Wt: 358.41
InChI Key: AURQNBRWVZKENZ-UHFFFAOYSA-N
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Description

Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate is a complex organic compound characterized by its benzothiophene core and carbamoyl functional groups[_{{{CITATION{{{_1{5- [ 3-Carbamoyl-6- (2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1 ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate typically involves multiple steps, starting with the formation of the benzothiophene core[_{{{CITATION{{{1{5- [ [3-Carbamoyl-6- (2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1 ...](https://www.benchchem.com/zh/product/b448380). The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen[{{{CITATION{{{2{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y)[{{{CITATION{{{1{5- [ 3-Carbamoyl-6- (2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1 .... Common reagents include thiophene derivatives, carbamoyl chloride, and methyl benzoate[{{{CITATION{{{3{Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4 ...](https://www.chemsrc.com/cas/307339-52-2_1623000.html)[{{{CITATION{{{_1{5- [ 3-Carbamoyl-6- (2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1 ....

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions tailored to the desired transformation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the creation of more complex molecules.

  • Biology: Research has explored its biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound's bioactive properties make it a candidate for drug development, particularly in the treatment of various diseases.

  • Industry: Its unique chemical structure allows for its use in the development of new materials and chemical processes.

Mechanism of Action

When compared to similar compounds, Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate stands out due to its unique structure and functional groups. Similar compounds may include other benzothiophene derivatives or carbamoyl-containing molecules. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties.

Comparison with Similar Compounds

  • Benzothiophene derivatives

  • Carbamoyl-containing molecules

  • Other bioactive aromatic compounds

Properties

IUPAC Name

methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-24-18(23)11-8-6-10(7-9-11)16(22)20-17-14(15(19)21)12-4-2-3-5-13(12)25-17/h6-9H,2-5H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURQNBRWVZKENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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